molecular formula C16H17N3O2 B2754626 1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one CAS No. 2094335-68-7

1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one

Cat. No. B2754626
CAS RN: 2094335-68-7
M. Wt: 283.331
InChI Key: BLKPFYNPMXAVIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One common approach is the condensation reaction between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux conditions in the presence of sodium ethoxide . The structure of Compound X is established through physicochemical, elemental analysis, and spectral data.


Physical And Chemical Properties Analysis

  • Melting Point : Compound X melts at approximately 133–135°C .
  • Spectral Data : Its FT-IR and NMR spectra provide insights into its functional groups .

Mechanism of Action

  • Inhibit enzymes : By targeting cyclooxygenase (COX) isoforms (COX-1 and COX-2), it may suppress prostaglandin biosynthesis .
  • Modulate inflammation : COX-2 inhibition selectively mediates inflammatory signals .

Safety and Hazards

  • Ulcerogenic Potential : Notably, some derivatives showed less ulcerogenic potential compared to standard NSAIDs .

Future Directions

: Ingale, N., Maddi, V., Palkar, M., Ronad, P., Mamledesai, S., Vishwanathswamy, A. H. M., & Satyanarayana, D. (2012). Synthesis and evaluation of anti-inflammatory and analgesic activity of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones. Medicinal Chemistry Research, 21(1), 16–26. Read more

properties

IUPAC Name

1-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-14-17-18-16(21-14)13-9-11-7-5-6-8-12(11)10-19(13)15(20)4-2/h4-8,13H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPFYNPMXAVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2CC3=CC=CC=C3CN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one

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